molecular formula C19H17N3O2S B3995071 4-(4-Nitrophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole

4-(4-Nitrophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole

Cat. No.: B3995071
M. Wt: 351.4 g/mol
InChI Key: RMPBIEXPAXNNMR-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a phenylpyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl and phenylpyrrolidinyl groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. These reactors allow for precise control over reaction parameters, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(4-Nitrophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials with unique properties, such as conductive polymers and molecular sensors.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the thiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Nitrophenyl)-2-(3-methylpyrrolidin-1-yl)-1,3-thiazole
  • 4-(4-Nitrophenyl)-2-(3-ethylpyrrolidin-1-yl)-1,3-thiazole
  • 4-(4-Nitrophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-oxazole

Uniqueness

4-(4-Nitrophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(4-nitrophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-22(24)17-8-6-15(7-9-17)18-13-25-19(20-18)21-11-10-16(12-21)14-4-2-1-3-5-14/h1-9,13,16H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPBIEXPAXNNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-Nitrophenyl)-2-(3-phenylpyrrolidin-1-yl)-1,3-thiazole

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